1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Description
1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that features a triazole ring fused to a quinoline ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties .
Properties
IUPAC Name |
1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-13-6-3-5-12(10-13)16-19-18-15-9-8-11-4-1-2-7-14(11)20(15)16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICLQPXYITYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-fluoroaniline with a quinoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced triazoloquinoline derivatives.
Scientific Research Applications
1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its anticancer, antimicrobial, and antiviral activities, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
1,2,4-triazolo[4,3-a]quinoxaline: This compound also features a triazole ring fused to a quinoline ring but differs in its substitution pattern and biological activity.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar triazole ring but is fused to a thiadiazine ring instead of a quinoline ring.
The uniqueness of 1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline lies in its specific substitution pattern and the resulting pharmacological properties, which may offer advantages in certain therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
